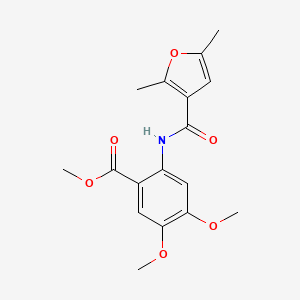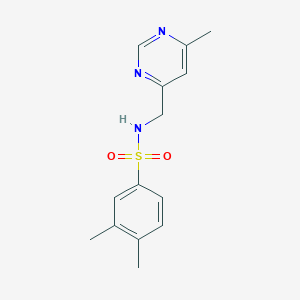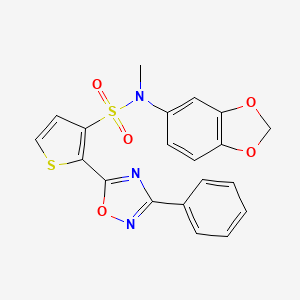
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate, also known as DMF-CB-Me, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been extensively studied for its potential applications in the field of medicine. The compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate is not fully understood. However, studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in cells. For example, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating cellular antioxidant responses. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating inflammatory responses.
Biochemical and Physiological Effects:
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to possess various biochemical and physiological effects. Studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in cells. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), in cells. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has several advantages for lab experiments. The compound is relatively easy to synthesize and is stable under standard laboratory conditions. Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has also been shown to possess a wide range of biological activities, making it a versatile compound for studying various cellular processes. However, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has some limitations for lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate has not been extensively studied in vivo, which may limit its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. One potential area of research is the development of new anti-inflammatory drugs based on the structure of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. Another potential area of research is the development of new anti-cancer drugs based on the mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate and its potential applications in various disease models. Finally, studies are needed to evaluate the safety and efficacy of Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate in vivo, which may pave the way for its potential use in clinical settings.
Synthesemethoden
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 4,5-dimethoxybenzoyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methylamine to obtain the final product, Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate.
Eigenschaften
IUPAC Name |
methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-9-6-11(10(2)24-9)16(19)18-13-8-15(22-4)14(21-3)7-12(13)17(20)23-5/h6-8H,1-5H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPLJKGYRZAUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2,5-dimethylfuran-3-carboxamido)-4,5-dimethoxybenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-(3-(2-cyclopentylacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2793046.png)

![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2793049.png)


![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793055.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enamide](/img/structure/B2793056.png)



![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2793060.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1H-indole-2-carboxamide](/img/structure/B2793062.png)
